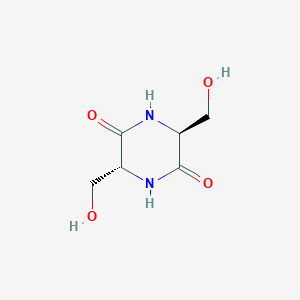

(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione is a chemical compound that belongs to the class of piperazine-2,5-diones This compound is characterized by the presence of two hydroxymethyl groups attached to the piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione can be achieved through a multicomponent reaction known as the Ugi reaction. This reaction involves the use of commercially available starting materials and is known for its high atom economy. The reaction typically occurs at room temperature in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form piperazine derivatives with different functional groups.

Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include piperazine derivatives with various functional groups, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Bioactive Molecule Synthesis

This compound serves as a crucial building block for synthesizing bioactive molecules. Its derivatives have been investigated for their anticancer , antibiotic , and antibacterial properties. Research indicates that certain derivatives can inhibit the growth of cancer cell lines, such as AsPC-1 and SW1990, highlighting its potential in cancer therapy .

Mechanism of Action

The piperazine-2,5-dione pharmacophore interacts with biological targets to exert its effects. Studies show that it may modulate pathways related to cell growth and apoptosis. For instance, derivatives have demonstrated the ability to influence gene expression related to apoptosis in gastric cancer models .

Materials Science

Development of Novel Materials

(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione is utilized in creating unique materials such as polymers and nanomaterials. Its structural properties allow for the development of materials with tailored functionalities that can be applied in various industrial contexts .

Biological Research

Therapeutic Agent Development

In biological studies, this compound is being explored for its role in developing new therapeutic agents. Its ability to interact with various proteins suggests potential applications in neuroprotection and other therapeutic areas . Additionally, molecular docking studies have been conducted to predict its interactions with targets involved in cancer pathways.

Industrial Applications

Chemical Production

The compound is also significant in the production of various industrial chemicals. Its synthesis typically involves multicomponent reactions like the Ugi reaction, which is known for its high atom economy and efficiency .

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | C6H10N2O4 | Stereoisomeric variant; different biological activity profile |

| (3R)-Methylpiperazine-2,5-dione | C5H10N2O2 | Lacks hydroxymethyl groups; simpler structure |

| 1-Benzylpiperazine | C11H15N | Non-diketopiperazine; used as an antidepressant |

Case Studies

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the growth of pancreatic cancer cells. The mechanism involved modulation of apoptotic pathways and gene expression changes related to cell viability.

- Material Science Innovations : Researchers have utilized this compound in developing biodegradable polymers that exhibit enhanced mechanical properties compared to traditional materials. These innovations could lead to more sustainable industrial practices.

Mecanismo De Acción

The mechanism of action of (3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of cancer cells by interfering with key cellular processes. It may also exhibit antibacterial activity by disrupting bacterial cell wall synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- (3R,6S)-3-Benzyl-6-(2-methylpropyl)piperazine-2,5-dione

- (3R,6S)-3-(hydroxymethyl)-6-(phenylmethyl)piperazine-2,5-dione

Uniqueness

(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Actividad Biológica

(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione, with the molecular formula C₆H₁₀N₂O₄, is a piperazine derivative that has gained attention for its diverse biological activities. This compound features a diketopiperazine structure characterized by two hydroxymethyl groups at the 3 and 6 positions of the piperazine ring. The unique stereochemistry and functional groups contribute to its potential therapeutic applications, particularly in oncology and neuroprotection.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. Studies indicate that this compound can modulate apoptosis in cancer cells. For instance:

- Mechanism of Action : It influences gene expression related to apoptosis and cell viability in gastric cancer models. The compound's ability to induce apoptosis suggests a role in cancer treatment by promoting programmed cell death in malignant cells.

- Case Study : In a study involving gastric cancer cells, derivatives of this compound were shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis rates .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties :

- Interaction with Acetylcholinesterase : Piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition may help mitigate symptoms associated with cognitive decline .

- Potential Therapeutics : The ability of this compound to interact with AChE suggests it could be developed into a therapeutic agent for neurodegenerative disorders .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | C₆H₁₀N₂O₄ | Stereoisomer; differing biological activity profile |

| (3R)-Methylpiperazine-2,5-dione | C₅H₁₀N₂O₂ | Lacks hydroxymethyl groups; simpler structure |

| 1-Benzylpiperazine | C₁₁H₁₅N | Non-diketopiperazine; used as an antidepressant |

This table illustrates how the unique stereochemistry and functional groups of this compound contribute to its distinct biological activities compared to similar compounds.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. Notable findings include:

- Gene Expression Modulation : Derivatives have been shown to significantly alter the expression levels of caspases in gastric cancer cells. This modulation is critical for understanding how these compounds can be optimized for therapeutic use .

- Molecular Docking Studies : Virtual screening has revealed that these compounds can bind effectively to target proteins involved in apoptosis and neuroprotection pathways.

Propiedades

IUPAC Name |

(3R,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWGHSHLNOADHI-ZXZARUISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C(=O)N[C@H](C(=O)N1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.